N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of an isopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of N-isopropylaniline followed by the introduction of the trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-isopropyl-4-amino-2-(trifluoromethyl)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the isopropyl group.
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with different positioning of the nitro and trifluoromethyl groups.
Uniqueness
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro, trifluoromethyl, and isopropyl groups provides a distinct set of properties that can be leveraged in various applications.
Biological Activity
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is a compound that belongs to the class of nitroanilines, characterized by the presence of a trifluoromethyl group. This compound's unique structure potentially influences its biological activity, making it a subject of interest in pharmacological research. The trifluoromethyl group is known to enhance lipophilicity and modulate electronic properties, which can affect the compound's interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is likely influenced by its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group may enhance the compound's binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.
Antitumor Activity
Nitroanilines are also recognized for their potential antitumor activity. The mechanism typically involves the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation and interference with cellular signaling pathways. Preliminary data suggest that this compound may display similar properties, although comprehensive studies are required to confirm its efficacy and safety in cancer models.
Case Studies and Research Findings
Toxicological Considerations
Nitroaromatic compounds, including nitroanilines, have been associated with toxicity due to their metabolic byproducts. Studies indicate that exposure to such compounds can lead to oxidative stress and cytotoxicity in mammalian cells . Therefore, understanding the toxicological profile of this compound is crucial for its potential therapeutic applications.
Properties
IUPAC Name |
4-nitro-N-propan-2-yl-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-9-4-3-7(15(16)17)5-8(9)10(11,12)13/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMVCKIVPOBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200674 | |
Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70339-08-1 | |
Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70339-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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